1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials are likely to be 1-phenyl-1,3-diketone and 4-(methylthio)benzaldehyde.
Esterification: The carboxylic acid groups on the pyrazole ring are esterified using ethanol in the presence of an acid catalyst to form the diethyl ester.
Substitution Reactions: The phenyl and methylthio-phenyl groups are introduced through substitution reactions, typically involving the use of appropriate halides and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them useful in biochemical studies.
Medicine: Some derivatives exhibit anti-inflammatory, antimicrobial, and anticancer activities, making them candidates for drug development.
Industry: The compound is used in the production of materials with electroluminescent properties, which are important in the development of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It can interact with cellular receptors, altering their conformation and affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3,4-dicarboxylic Acid, Diethyl Ester: Lacks the phenyl and methylthio-phenyl groups, making it less versatile.
1H-Pyrazole-3,5-dicarboxylic Acid: Different substitution pattern on the pyrazole ring, leading to different chemical properties and applications.
1-Phenyl-1H-pyrazole-3,4-dicarboxylic Acid: Lacks the methylthio-phenyl group, which may affect its biological activity.
Properties
CAS No. |
96722-83-7 |
---|---|
Molecular Formula |
C22H22N2O4S |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
diethyl 1-(4-methylsulfanylphenyl)-5-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C22H22N2O4S/c1-4-27-21(25)18-19(22(26)28-5-2)23-24(16-11-13-17(29-3)14-12-16)20(18)15-9-7-6-8-10-15/h6-14H,4-5H2,1-3H3 |
InChI Key |
FZRLFWNSROVPQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC=C(C=C2)SC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.